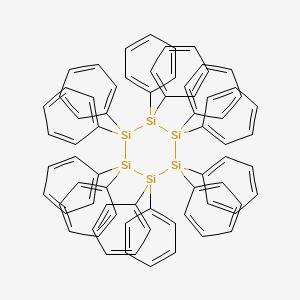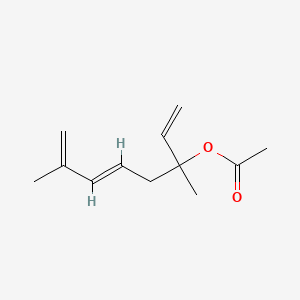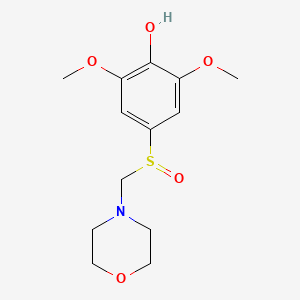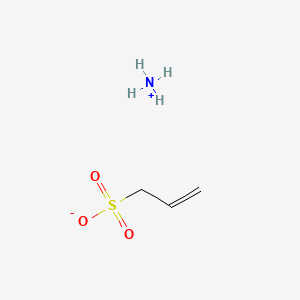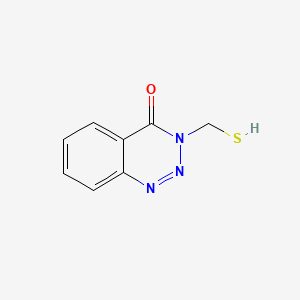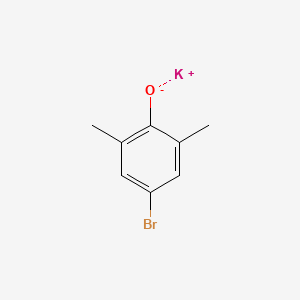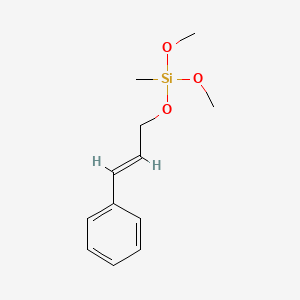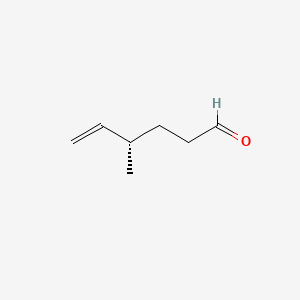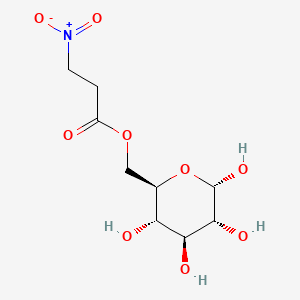
alpha-D-Glucopyranose, 6-(3-nitropropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranose, 6-(3-nitropropanoate) is a derivative of alpha-D-Glucopyranose, a form of glucose. This compound is characterized by the presence of a nitropropanoate group at the sixth carbon of the glucopyranose ring. It is a specialized compound used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranose, 6-(3-nitropropanoate) typically involves the esterification of alpha-D-Glucopyranose with 3-nitropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under controlled temperature conditions to ensure the selective formation of the desired ester.
Industrial Production Methods
Industrial production of alpha-D-Glucopyranose, 6-(3-nitropropanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Glucopyranose, 6-(3-nitropropanoate) undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of alpha-D-Glucopyranose.
Reduction: Amino derivatives of alpha-D-Glucopyranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Alpha-D-Glucopyranose, 6-(3-nitropropanoate) is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: In studies related to carbohydrate metabolism and enzyme-substrate interactions.
Industry: Used in the production of specialized chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranose, 6-(3-nitropropanoate) involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The nitropropanoate group can undergo various chemical transformations, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved include ester hydrolysis and subsequent metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-D-Glucopyranose: The parent compound without the nitropropanoate group.
Beta-D-Glucopyranose: An isomer of alpha-D-Glucopyranose with different stereochemistry.
Alpha-D-Galactopyranose: A similar compound with a different arrangement of hydroxyl groups.
Uniqueness
Alpha-D-Glucopyranose, 6-(3-nitropropanoate) is unique due to the presence of the nitropropanoate group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where such functionality is required.
Propriétés
Numéro CAS |
59440-99-2 |
|---|---|
Formule moléculaire |
C9H15NO9 |
Poids moléculaire |
281.22 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 3-nitropropanoate |
InChI |
InChI=1S/C9H15NO9/c11-5(1-2-10(16)17)18-3-4-6(12)7(13)8(14)9(15)19-4/h4,6-9,12-15H,1-3H2/t4-,6-,7+,8-,9+/m1/s1 |
Clé InChI |
PZXVGMNFZWTQGO-GXHGQEQLSA-N |
SMILES isomérique |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |
SMILES canonique |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


